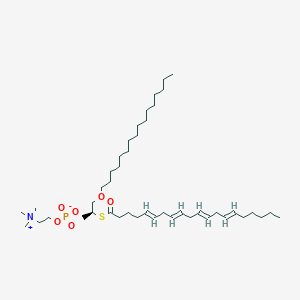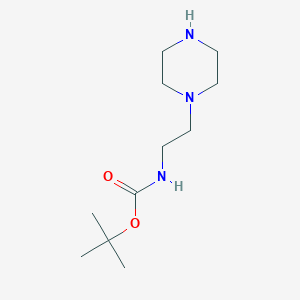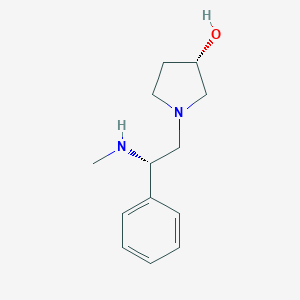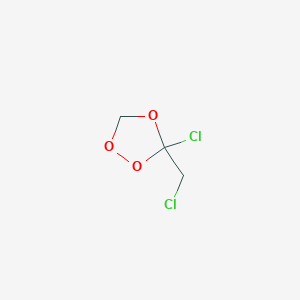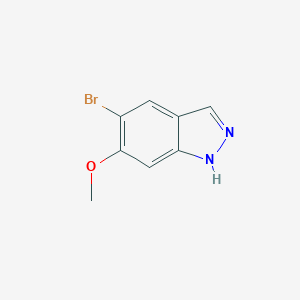![molecular formula C20H15F3N4O3 B115987 7-[(1R,5S)-6-azaniumyl-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate CAS No. 146836-84-2](/img/structure/B115987.png)
7-[(1R,5S)-6-azaniumyl-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate
Vue d'ensemble
Description
Trovafloxacin is a 1,8-naphthyridine derivative that is 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid bearing additional 2,4-difluorophenyl, fluoro and 6-amino-3-azabicyclo[3.1.0]hex-3-yl substituents at positions 1, 6 and 7 respectively. A broad-spectrum antibiotic that was withdrawn from the market due to risk of liver failure. It has a role as an antimicrobial agent, a hepatotoxic agent, a topoisomerase IV inhibitor, a DNA synthesis inhibitor and an antibacterial drug. It is a 1,8-naphthyridine derivative, an amino acid, a monocarboxylic acid, an azabicycloalkane, a tertiary amino compound, a primary amino compound, a quinolone antibiotic, a fluoroquinolone antibiotic and a difluorobenzene. It is a conjugate base of a trovafloxacin(1+).
Trovafloxacin, also known as TVFX, belongs to the class of organic compounds known as naphthyridine carboxylic acids and derivatives. Naphthyridine carboxylic acids and derivatives are compounds containing a naphthyridine moiety, where one of the ring atoms bears a carboxylic acid group. Trovafloxacin is considered to be a practically insoluble (in water) and relatively neutral molecule. Trovafloxacin has been detected in multiple biofluids, such as urine and blood. Within the cell, trovafloxacin is primarily located in the cytoplasm and membrane (predicted from logP).
Trovafloxacin is a broad spectrum antibiotic that has been commonly marketed under the brand name Trovan by Pfizer. It exerts its antibacterial activity by inhibiting the uncoiling of supercoiled DNA in various bacteria by blocking the activity of DNA gyrase and topoisomerase IV. It was shown to be more effective against Gram-positive bacteria than Gram-negative bacteria when compared to previous fluoroquinolones. Due to its hepatotoxic potential, trovafloxacin was withdrawn from the market.
Applications De Recherche Scientifique
Antibacterial Activity
Research indicates that derivatives of this compound show promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have focused on modifying the structure to enhance its antibacterial properties and reduce side effects like pseudoallergic reactions and blood pressure decrease in intravenous infusions. Some derivatives have been selected as potential candidates for preclinical trials due to their potent in vitro and in vivo antibacterial activity and improved safety profiles (Remuzon et al., 1992).
Biodistribution Studies
Biodistribution studies using radio-labeled versions of the compound have been conducted to understand its accumulation in various tissues. This research is crucial for determining the potential therapeutic applications of the compound. Studies have shown significant concentrations of the drug in tissues like the intestine, liver, kidney, and stomach (Babich et al., 1996).
Enhanced In Vitro and In Vivo Activity
Modifications of the compound structure have been shown to enhance its in vitro and in vivo activity. Certain derivatives have shown improved therapeutic potential compared to existing antibacterial agents, making them promising candidates for new therapeutic agents (Bouzard et al., 1992).
Asymmetric Synthesis and Enantiomer Properties
Asymmetric synthesis of the enantiomers of this compound has been developed, with studies showing that the S-(+) enantiomer has significantly better in vitro and in vivo activity against a range of bacteria. This highlights the importance of chirality in the drug's antibacterial potency (Rosen et al., 1988).
Structural-Activity Relationships (SAR)
Extensive research has been conducted to understand the structure-activity relationships of this compound and its derivatives. These studies are essential for designing more effective antibacterial agents by identifying the key structural elements that contribute to their antibacterial activity (Chu et al., 1986).
Development of Non-Basic Building Blocks
A series of non-basic building blocks was synthesized and introduced to the compound's structure, demonstrating superior antibacterial activity against multidrug-resistant strains. This indicates the potential for developing new fluoroquinolones with enhanced effectiveness against resistant bacteria (Huang et al., 2009).
Propriétés
Numéro CAS |
146836-84-2 |
|---|---|
Nom du produit |
7-[(1R,5S)-6-azaniumyl-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate |
Formule moléculaire |
C20H15F3N4O3 |
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
7-[(1S,5R)-6-azaniumyl-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C20H15F3N4O3/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24/h1-4,7,10-11,16H,5-6,24H2,(H,29,30)/t10-,11+,16? |
Clé InChI |
WVPSKSLAZQPAKQ-SOSAQKQKSA-N |
SMILES isomérique |
C1[C@@H]2[C@@H](C2[NH3+])CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)[O-])F |
SMILES |
C1C2C(C2[NH3+])CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)[O-])F |
SMILES canonique |
C1C2C(C2[NH3+])CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)[O-])F |
Autres numéros CAS |
147059-72-1 |
Description physique |
Solid |
Solubilité |
12.3 mg/L (at 25 °C) 2.95e-05 M 7.04e-02 g/L |
Synonymes |
1,8-Naphthyridine-3-carboxylic acid, 7-(6-amino-3-azabicyclo(3.1.0)hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, (1alpha,5alpha,6alpha)-, monomethanesulfonate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



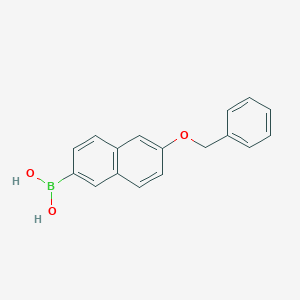



![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)
